N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide
Description
Reagents: Malononitrile, base (e.g., sodium ethoxide).
Conditions: Room temperature, under nitrogen atmosphere.
Step 3: Formation of Acetamide Moiety
Reagents: 2-methoxyphenol, chloroacetyl chloride.
Conditions: Anhydrous conditions, using a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H16N2O6/c1-26-15-6-2-3-7-16(15)29-13-19(25)24-22-14(12-23)20(17-8-4-10-27-17)21(30-22)18-9-5-11-28-18/h2-11H,13H2,1H3,(H,24,25) |
InChI Key |
VTHQWIXQLJZKKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan rings, followed by the introduction of the cyano group and the acetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Furan Rings
Reagents: Furan, acetic anhydride, and a Lewis acid catalyst.
Conditions: Reflux in an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, controlled temperature.
Products: Oxidized derivatives of the furan rings.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperature.
Products: Reduced forms of the cyano group and furan rings.
-
Substitution:
Reagents: Halogenating agents (e.g., N-bromosuccinimide).
Conditions: Organic solvents, room temperature.
Products: Halogenated derivatives of the furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: Lewis acids, bases like triethylamine.
Scientific Research Applications
Chemistry
In chemistry, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure allows for the creation of polymers or composites with enhanced performance.
Mechanism of Action
The mechanism of action of N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and furan rings play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- 2-Chloro-N-[3-cyano-4,5-bis-(4-methoxy-phenyl)-furan-2-yl]-acetamide
Uniqueness
Compared to similar compounds, N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its multiple furan rings and the presence of a methoxyphenoxy group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
